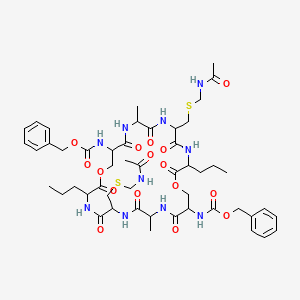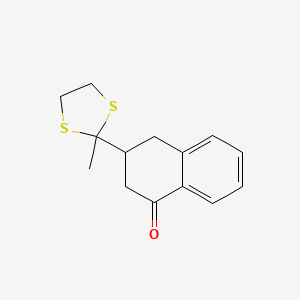
3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound characterized by the presence of a dithiolane ring and a dihydronaphthalenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one typically involves the formation of the dithiolane ring followed by its attachment to the dihydronaphthalenone core. Common synthetic routes include:
Formation of the Dithiolane Ring: This step involves the reaction of a suitable dithiol with a methylating agent under controlled conditions to form the 2-methyl-1,3-dithiolan-2-yl group.
Attachment to Dihydronaphthalenone: The dithiolane ring is then attached to the dihydronaphthalenone core through a series of condensation reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the dithiolane ring or the dihydronaphthalenone core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the original ones.
Applications De Recherche Scientifique
3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The dithiolane ring and dihydronaphthalenone core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Involvement: Affecting metabolic or signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane
- 1-Methyl-3-[4-(2-methyl-1,3-dithiolan-2-yl)phenyl]urea
- Ethyl 2-(2-methyl-1,3-dithiolan-2-yl)acetate
Uniqueness
3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dithiolane ring and a dihydronaphthalenone core sets it apart from other similar compounds, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63791-67-3 |
|---|---|
Formule moléculaire |
C14H16OS2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
3-(2-methyl-1,3-dithiolan-2-yl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H16OS2/c1-14(16-6-7-17-14)11-8-10-4-2-3-5-12(10)13(15)9-11/h2-5,11H,6-9H2,1H3 |
Clé InChI |
JSYYEHMQPSCOFW-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCCS1)C2CC3=CC=CC=C3C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)



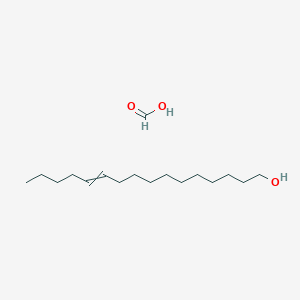

![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)
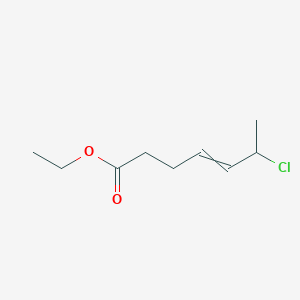
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
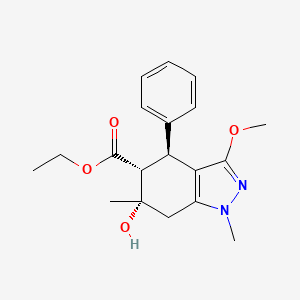
![1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14488269.png)
